molecular formula C28H28F2O5 B13393044 (3aR,4R,5R,6aS)-4-[(1E)-4,4-Difluoro-3-oxo-1-octen-1-yl]-2-oxohex ahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate

(3aR,4R,5R,6aS)-4-[(1E)-4,4-Difluoro-3-oxo-1-octen-1-yl]-2-oxohex ahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate

Cat. No.: B13393044
M. Wt: 482.5 g/mol
InChI Key: HYJKNKGASGCZIZ-UHFFFAOYSA-N
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Description

The compound (3AR,4R,5R,6AS)-4-((E)-4,4-difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentafuran ring, a biphenyl carboxylate group, and a difluoro-oxoalkenyl side chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4R,5R,6AS)-4-((E)-4,4-difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate typically involves multiple steps, including the formation of the cyclopentafuran ring, the introduction of the difluoro-oxoalkenyl side chain, and the attachment of the biphenyl carboxylate group. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (3AR,4R,5R,6AS)-4-((E)-4,4-difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The difluoro-oxoalkenyl side chain can be oxidized to form additional functional groups.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The biphenyl carboxylate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients with specific biological activities.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3AR,4R,5R,6AS)-4-((E)-4,4-difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The difluoro-oxoalkenyl side chain and biphenyl carboxylate group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3AR,4R,5R,6AS)-4-((E)-4,4-difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate lies in its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

[4-(4,4-difluoro-3-oxooct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F2O5/c1-2-3-15-28(29,30)25(31)14-13-21-22-16-26(32)34-24(22)17-23(21)35-27(33)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14,21-24H,2-3,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJKNKGASGCZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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